molecular formula C19H24Cl2N2 B12405904 Clomipramine-13C,d3 (hydrochloride)

Clomipramine-13C,d3 (hydrochloride)

Cat. No.: B12405904
M. Wt: 355.3 g/mol
InChI Key: WIMWMKZEIBHDTH-SPZGMPHYSA-N
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Description

Clomipramine-13C,d3 (hydrochloride) is a compound that is the 13C- and deuterium-labeled version of Clomipramine (hydrochloride). Clomipramine (hydrochloride) is a tricyclic antidepressant known for its potent serotonin reuptake inhibition properties. It is primarily used in the research of depression and obsessive-compulsive disorder (OCD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clomipramine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Clomipramine molecule. This labeling is typically achieved through specific synthetic routes that introduce these isotopes at designated positions within the molecule .

Industrial Production Methods

Industrial production of Clomipramine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopes is consistent and efficient. The final product is then purified and tested for its isotopic composition and purity .

Chemical Reactions Analysis

Types of Reactions

Clomipramine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Clomipramine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Clomipramine-13C,d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This action is primarily mediated through the blockade of serotonin transporters. The compound also affects other neurotransmitter systems, including norepinephrine, through its active metabolite desmethylclomipramine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clomipramine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantitation in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .

Properties

Molecular Formula

C19H24Cl2N2

Molecular Weight

355.3 g/mol

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1+1D3;

InChI Key

WIMWMKZEIBHDTH-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Origin of Product

United States

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